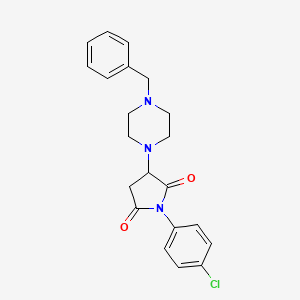![molecular formula C12H16BrNO2 B4890020 N-[2-(4-bromo-2,6-dimethylphenoxy)ethyl]acetamide](/img/structure/B4890020.png)
N-[2-(4-bromo-2,6-dimethylphenoxy)ethyl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(4-bromo-2,6-dimethylphenoxy)ethyl]acetamide is an organic compound that belongs to the class of acetamides It is characterized by the presence of a bromo-substituted phenoxy group attached to an ethyl chain, which is further connected to an acetamide moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-bromo-2,6-dimethylphenoxy)ethyl]acetamide typically involves the following steps:
Starting Materials: The synthesis begins with 4-bromo-2,6-dimethylphenol and 2-chloroethyl acetate.
Reaction: The 4-bromo-2,6-dimethylphenol is reacted with 2-chloroethyl acetate in the presence of a base such as potassium carbonate. This reaction forms the intermediate 2-(4-bromo-2,6-dimethylphenoxy)ethyl acetate.
Hydrolysis: The intermediate is then hydrolyzed to form 2-(4-bromo-2,6-dimethylphenoxy)ethanol.
Acetylation: Finally, the 2-(4-bromo-2,6-dimethylphenoxy)ethanol is acetylated using acetic anhydride to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature control and solvent selection, can further improve the scalability of the synthesis.
化学反応の分析
Types of Reactions
N-[2-(4-bromo-2,6-dimethylphenoxy)ethyl]acetamide can undergo various chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The phenoxy group can be oxidized to form quinone derivatives.
Reduction Reactions: The acetamide moiety can be reduced to form corresponding amines.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium azide or thiourea in the presence of a polar aprotic solvent like dimethylformamide.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of N-[2-(4-substituted-2,6-dimethylphenoxy)ethyl]acetamide derivatives.
Oxidation: Formation of quinone derivatives.
Reduction: Formation of N-[2-(4-bromo-2,6-dimethylphenoxy)ethyl]amine.
科学的研究の応用
N-[2-(4-bromo-2,6-dimethylphenoxy)ethyl]acetamide has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Material Science: It can be utilized in the development of novel materials with specific properties, such as polymers or coatings.
Biological Studies: The compound can be used in studies investigating its biological activity and potential as a bioactive molecule.
作用機序
The mechanism of action of N-[2-(4-bromo-2,6-dimethylphenoxy)ethyl]acetamide involves its interaction with specific molecular targets. The phenoxy group may interact with enzymes or receptors, leading to modulation of their activity. The bromo substituent can enhance the compound’s binding affinity and specificity towards its targets. The acetamide moiety may contribute to the compound’s stability and solubility.
類似化合物との比較
Similar Compounds
- N-(4-bromo-2,6-dimethylphenyl)acetamide
- N-(4-bromo-2,6-dimethylphenyl)methanesulfonamide
- 4-bromo-2,6-dimethylphenoxyacetonitrile
Uniqueness
N-[2-(4-bromo-2,6-dimethylphenoxy)ethyl]acetamide is unique due to the presence of both the phenoxy and acetamide groups, which confer distinct chemical and biological properties. The ethyl linker between these groups allows for flexibility and potential interactions with various molecular targets, making it a versatile compound for research and industrial applications.
特性
IUPAC Name |
N-[2-(4-bromo-2,6-dimethylphenoxy)ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrNO2/c1-8-6-11(13)7-9(2)12(8)16-5-4-14-10(3)15/h6-7H,4-5H2,1-3H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBKKPBGOYOKAFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1OCCNC(=O)C)C)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-(3-methoxy-N-methylsulfonylanilino)-N-[4-(phenylsulfamoyl)phenyl]acetamide](/img/structure/B4889940.png)
![1-[(5-Bromo-2,4-dimethoxyphenyl)methyl]piperidin-3-ol](/img/structure/B4889950.png)

![5-(propan-2-yl)-N-[1-(propan-2-yl)piperidin-4-yl]thiophene-3-carboxamide](/img/structure/B4889960.png)

![6-BROMO-3-CHLORO-N-[(PYRIDIN-2-YL)METHYL]-1-BENZOTHIOPHENE-2-CARBOXAMIDE](/img/structure/B4889976.png)
![[3-(2-aminoethyl)-1-adamantyl]acetic acid](/img/structure/B4889997.png)

![2-(3,5-dimethyl-1H-pyrazol-4-yl)-N-{[3-(diphenylmethyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylethanamine](/img/structure/B4890001.png)

![3-(3-CHLOROBENZOYL)-1-[3-METHYL-4-(2-OXOCHROMEN-3-YL)PHENYL]THIOUREA](/img/structure/B4890010.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N-[2-(3,4-dimethoxyphenyl)ethyl]-N~2~-methylglycinamide](/img/structure/B4890026.png)
![[(1R,5S)-6-azabicyclo[3.2.1]octan-6-yl]-[5-[(2,4-difluorophenoxy)methyl]-1,2-oxazol-3-yl]methanone](/img/structure/B4890030.png)
![1-acetyl-4-(3-chloro-4-{[1-(methylsulfonyl)-4-piperidinyl]oxy}benzoyl)piperazine](/img/structure/B4890040.png)
